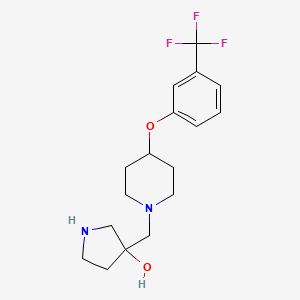

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C17H23F3N2O2 |

|---|---|

Molecular Weight |

344.37 g/mol |

IUPAC Name |

3-[[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C17H23F3N2O2/c18-17(19,20)13-2-1-3-15(10-13)24-14-4-8-22(9-5-14)12-16(23)6-7-21-11-16/h1-3,10,14,21,23H,4-9,11-12H2 |

InChI Key |

DALDQPZVAQTDOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3(CCNC3)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol fragment, specifically (S)-pyrrolidin-3-ol, is a key building block for the target compound. Its preparation has been well documented through multiple synthetic routes:

Reduction of 3-hydroxy-2-pyrrolidinone:

A common method involves the reduction of (S)-3-hydroxy-2-pyrrolidinone using sodium borohydride in the presence of diglyme and sulfuric acid at 80°C for 12 hours. After quenching with methanol and neutralization with hydrochloric acid, the product is basified with sodium hydroxide, filtered, and purified by distillation under reduced pressure to yield pure (S)-3-hydroxypyrrolidine.Protection and Functionalization:

(S)-pyrrolidin-3-ol can be protected as benzyl carbamate derivatives by reaction with benzyl chloroformate in dichloromethane with triethylamine at low temperature (5-20°C) over 48 hours, followed by purification via silica gel chromatography, yielding the protected intermediate in high yield (~92%).Nucleophilic substitution reactions:

The pyrrolidin-3-ol can be reacted with electrophilic aromatic compounds such as 4-fluorobenzoate esters or sulfonyl chlorides in the presence of bases like potassium carbonate or sodium bicarbonate in solvents like DMSO or methanol to generate sulfonyl or benzoate derivatives, facilitating further functionalization.

Synthesis of the 4-(3-(Trifluoromethyl)phenoxy)piperidine Fragment

The piperidine moiety bearing the 3-(trifluoromethyl)phenoxy substituent is typically synthesized via:

Nucleophilic aromatic substitution:

Reaction of 3-bromo-5-(trifluoromethyl)phenyl derivatives with (S)-3-pyrrolidinol in the presence of cesium carbonate in dimethyl sulfoxide (DMSO) under microwave irradiation at 120°C for 30 minutes produces the corresponding substituted piperidin-3-ol intermediate.Coupling of trifluoromethyl-substituted 2-chloropyridine with 3-bromophenol:

As reported in related synthetic schemes, trifluoromethyl-substituted 2-chloropyridines are reacted with 3-bromophenol in the presence of potassium carbonate in dry N,N-dimethylformamide (DMF) to form key aryl ether intermediates. These intermediates can be further elaborated to the piperidine derivatives via hydroboration and cross-coupling reactions.

Coupling of Pyrrolidin-3-ol and Piperidinyl Fragments

The final assembly of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol involves linking the piperidine and pyrrolidin-3-ol units through a methylene bridge attached to the piperidine nitrogen:

Methylene linkage formation:

This can be achieved by alkylation of the piperidine nitrogen with a suitable halomethyl pyrrolidin-3-ol derivative or via reductive amination strategies where the piperidine nitrogen is reacted with an aldehyde or ketone functionalized pyrrolidin-3-ol under reducing conditions.Cross-coupling and substitution reactions:

The synthetic route may involve hydroboration of alkenyl piperidine intermediates followed by palladium-catalyzed cross-coupling with brominated phenol derivatives to install the trifluoromethylphenoxy group, then subsequent functionalization to introduce the pyrrolidin-3-ol moiety.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 3-hydroxy-2-pyrrolidinone | NaBH4, diglyme, H2SO4, 80°C, 12h | - | Followed by neutralization and distillation to purify |

| 2 | Protection of pyrrolidin-3-ol | Benzyl chloroformate, triethylamine, DCM, 5-20°C, 48h | 92 | Purification by silica gel chromatography |

| 3 | Nucleophilic aromatic substitution | 3-bromo-5-(trifluoromethyl)phenyl derivative, Cs2CO3, DMSO, MW 120°C, 30 min | 72-88 | Microwave-assisted for enhanced reaction rate |

| 4 | Coupling via methylene bridge | Alkylation or reductive amination with appropriate intermediates | - | Conditions vary depending on functional groups |

| 5 | Cross-coupling (aryl ether formation) | 2-chloropyridine derivative, 3-bromophenol, K2CO3, DMF, reflux | - | Key step for installing trifluoromethylphenoxy substituent |

In-Depth Research Findings and Notes

The pyrrolidin-3-ol unit is often prepared in its (S)-enantiomeric form, which is critical for the biological activity of the final compound.

Microwave irradiation significantly reduces reaction times and improves yields in nucleophilic aromatic substitution steps involving halogenated trifluoromethylphenyl derivatives.

The trifluoromethyl group on the phenoxy ring is introduced early in the synthetic sequence, typically on brominated aromatic precursors, to ensure stability and facilitate subsequent coupling reactions.

Cross-coupling reactions employing palladium catalysts and hydroboration intermediates enable the efficient construction of the piperidinyl-phenoxy moiety, which is crucial for the compound's pharmacophore.

Protection and deprotection strategies for the pyrrolidin-3-ol hydroxyl group are employed to avoid side reactions during coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperidine and pyrrolidine rings contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Key Observations:

Piperidine vs.

Trifluoromethyl Phenoxy Group: This substituent distinguishes the target compound from analogs like 1a (phenylethyl) and 14{4,5} (benzodioxol). The CF₃ group increases lipophilicity (logP) and resistance to oxidative metabolism, a feature shared with 14{4,5} .

Pharmacological and Physicochemical Properties

- Lipophilicity: The CF₃ group in the target compound likely elevates logP compared to non-fluorinated analogs (e.g., 1a), aligning with 14{4,5} (logP inferred from MS data) .

- Synthetic Routes : Similar to 1a and 13b , the target compound may be synthesized via nucleophilic substitution or coupling reactions, leveraging piperidin-4-ol intermediates .

- Receptor Interactions: highlights that piperidine-containing cannabinoid receptor antagonists (e.g., SR141716A) exhibit stereoselective cardiovascular effects, suggesting the target compound’s piperidine moiety could influence receptor binding .

Biological Activity

The compound 3-((4-(3-(trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is a complex organic molecule with potential pharmacological applications. Its structure features a trifluoromethyl group, a piperidine ring, and a pyrrolidine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including cancer cell lines and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 3-hydroxy-3-((4-(3-(trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidine

- CAS Number: 2764011-62-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections summarize key findings from relevant studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

-

Cell Viability and IC50 Values:

- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 18 µM was reported for human breast cancer cells, indicating moderate efficacy compared to established chemotherapeutic agents like Olaparib (IC50 = 57.3 µM) .

-

Mechanism of Action:

- The compound was shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, as evidenced by enhanced CASPASE 3/7 activity, which is a marker for programmed cell death .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group and the piperidine ring are critical for the biological activity of this compound. Studies suggest that modifications to these functional groups can significantly alter potency and selectivity against cancer cell lines .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Human Breast Cancer | 18 | PARP1 inhibition, CASPASE activation |

| Cytotoxicity | Other Cancer Cell Lines | Varies | Depends on structural modifications |

Case Studies

Several case studies have explored the efficacy of similar compounds with structural similarities to 3-((4-(3-(trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol:

- Case Study 1: Inhibition of PARP1

- Case Study 2: Antibacterial Activity

Q & A

Q. What are the common synthetic routes for 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, the trifluoromethylphenoxy-piperidine intermediate can be prepared via nucleophilic aromatic substitution of 3-(trifluoromethyl)phenol with a halogenated piperidine derivative. Subsequent coupling with a pyrrolidin-3-ol derivative via a methylene linker may require reductive amination (e.g., using NaBHCN) or alkylation (e.g., using KCO in DMF). Optimization involves controlling temperature (e.g., 60–80°C for substitution reactions), solvent polarity, and stoichiometry of reagents to minimize byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For instance, the hydroxyl proton on pyrrolidin-3-ol appears as a broad singlet (~δ 4.5–5.5 ppm), while the trifluoromethyl group shows a distinct F NMR signal .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the piperidine-pyrrolidine scaffold .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer :

- Hydroxyl Group (pyrrolidin-3-ol) : Participates in hydrogen bonding and can undergo derivatization (e.g., acetylation, sulfonation).

- Trifluoromethylphenoxy Group : Electron-withdrawing effects enhance stability and influence π-π stacking in biological targets.

- Piperidine-Pyrrolidine Scaffold : The bicyclic structure provides conformational rigidity, affecting binding affinity. Reactivity studies should include pH-dependent stability assays (e.g., in buffers from pH 2–10) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystalline purity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve enantiomers or diastereomers .

Q. How stable is the compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC.

- Light Sensitivity : Expose to UV light (254 nm) to assess photodegradation.

- Humidity : Store at 75% relative humidity; check for hydrolysis of the piperidine-pyrrolidine bond .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidin-3-ol and piperidine centers affect biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Compare IC values in target assays (e.g., enzyme inhibition). For example, (3R,4R)-configured analogs may show higher affinity due to optimal hydrogen-bonding geometry with receptors .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., GPCRs or kinases).

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl position) with activity data to design optimized analogs .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HT-22 for neuroprotection studies) and endpoint measurements (e.g., JC-1 mitochondrial membrane potential assay).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC values from disparate sources.

- Counter-Screening : Test off-target effects using panels of related receptors/enzymes to identify selectivity issues .

Q. What strategies improve selectivity of analogs for specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the trifluoromethyl group with cyano or sulfonamide groups to modulate lipophilicity.

- Scaffold Hopping : Replace the piperidine ring with azetidine or morpholine to alter steric bulk.

- Fragment-Based Design : Use X-ray crystallography to identify critical binding motifs and eliminate non-essential substituents .

Q. How can in vitro assays be designed to evaluate the compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with varying substrate concentrations.

- Cell Viability : Apply MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM).

- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.